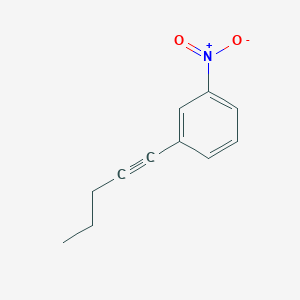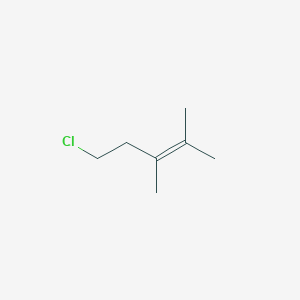
5-Chloro-2,3-dimethylpent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3-dimethylpent-2-ene is an organic compound with the molecular formula C7H13Cl. It is a chlorinated derivative of 2,3-dimethylpent-2-ene, characterized by the presence of a chlorine atom attached to the second carbon of the pentene chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethylpent-2-ene typically involves the chlorination of 2,3-dimethylpent-2-ene. One common method is the addition of chlorine gas to 2,3-dimethylpent-2-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,3-dimethylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Major Products Formed
Substitution: Formation of 5-hydroxy-2,3-dimethylpent-2-ene.
Addition: Formation of 5,5-dibromo-2,3-dimethylpentane or 5-bromo-2,3-dimethylpentane.
Oxidation: Formation of 5-chloro-2,3-dimethylpentan-2-one or 5-chloro-2,3-dimethylpentane-2,3-diol.
Aplicaciones Científicas De Investigación
5-Chloro-2,3-dimethylpent-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3-dimethylpent-2-ene involves its interaction with various molecular targets. The chlorine atom and the double bond in the compound make it reactive towards nucleophiles and electrophiles. In biological systems, it can interact with enzymes and proteins, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylpent-2-ene: The parent compound without the chlorine atom.
5-Bromo-2,3-dimethylpent-2-ene: A brominated analog.
5-Fluoro-2,3-dimethylpent-2-ene: A fluorinated analog.
Uniqueness
5-Chloro-2,3-dimethylpent-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom increases the compound’s electrophilicity, making it more reactive in substitution and addition reactions. This unique reactivity profile makes it valuable in various chemical syntheses and industrial applications.
Propiedades
Número CAS |
820222-38-6 |
|---|---|
Fórmula molecular |
C7H13Cl |
Peso molecular |
132.63 g/mol |
Nombre IUPAC |
5-chloro-2,3-dimethylpent-2-ene |
InChI |
InChI=1S/C7H13Cl/c1-6(2)7(3)4-5-8/h4-5H2,1-3H3 |
Clave InChI |
XHHAFCGSODPCDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)CCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate](/img/structure/B12528203.png)
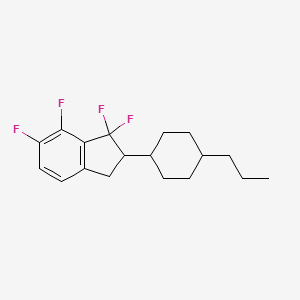
![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
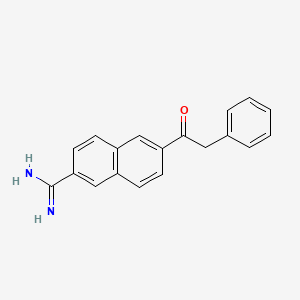
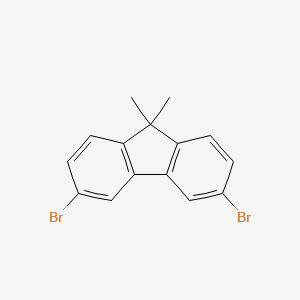
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
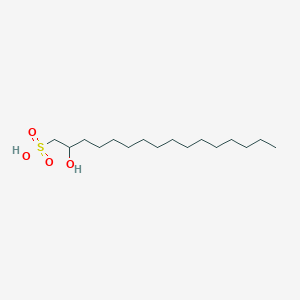

![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
